molecular formula C18H24N4O3S B10763883 1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

Cat. No.: B10763883
M. Wt: 376.5 g/mol
InChI Key: FBESZLCTQRAXBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML247 involves several key steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the addition of various substituents through reactions such as nucleophilic substitution, reduction, and oxidation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of ML247 may involve large-scale synthesis using batch or continuous flow reactors. The process includes optimization of reaction conditions to maximize yield and minimize impurities. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: ML247 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ML247, each with potentially different pharmacological activities .

Scientific Research Applications

ML247 has a wide range of scientific research applications, including:

Mechanism of Action

ML247 exerts its effects by binding to the active site of acid alpha-glucosidase, stabilizing the enzyme’s proper folding and enhancing its activity. This binding prevents the enzyme from misfolding and being degraded by the cellular quality control system. As a result, the enzyme can effectively hydrolyze glycogen, reducing its accumulation in lysosomes and alleviating the symptoms of Pompe disease .

Comparison with Similar Compounds

Comparison: ML247 is unique in its non-inhibitory mechanism of action, which distinguishes it from other pharmacological chaperones that act as competitive inhibitors. This non-inhibitory property reduces the risk of adverse enzymatic inhibition, making ML247 a promising candidate for therapeutic applications .

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H24N4O3S/c1-4-7-21-10-13-16(19-11-21)22(18(26)20-17(13)23)9-12-5-6-14(24-2)15(8-12)25-3/h5-6,8,19H,4,7,9-11H2,1-3H3,(H,20,23,26)

InChI Key

FBESZLCTQRAXBF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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